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molecular formula C11H11NO4 B8503487 Ethyl 7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

Ethyl 7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate

Cat. No. B8503487
M. Wt: 221.21 g/mol
InChI Key: QZTIOTCTEONLCL-UHFFFAOYSA-N
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Patent
US06878705B2

Procedure details

A mixture of ethyl 7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate (Preparation 9, 1.00 g) and 4-chlorobenzylamine (5.5 mL) was heated to 190° C. for 1 h. The reaction mixture was allowed to cool for several minutes and toluene (50 mL) was added. The resulting off-white solid was filtered and recrystallized from ethyl acetate to yield 0.979 g (68%) of the title compound as a pale yellow solid. Physical characteristics. M.p. 197-205° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.62, 8.59, 7.92, 7.41-7.33, 7.06, 4.55, 3.94; 13C NMR (100 MHz, CDCl3) δ 174.0, 164.8, 153.4, 141.4, 140.5, 137.3, 132.8, 128.9, 128.7, 116.7, 114.2, 107.9, 42.6, 37.7; MS (ESI+) m/z 317 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([C:8]([O:10]CC)=O)[C:5](=[O:13])[C:4]2[CH:14]=[CH:15][O:16][C:3]1=2.[Cl:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][NH2:23])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[Cl:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][NH:23][C:8]([C:6]2[C:5](=[O:13])[C:4]3[CH:14]=[CH:15][O:16][C:3]=3[N:2]([CH3:1])[CH:7]=2)=[O:10])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C2=C(C(C(=C1)C(=O)OCC)=O)C=CO2
Name
Quantity
5.5 mL
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for several minutes
FILTRATION
Type
FILTRATION
Details
The resulting off-white solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)OC=C3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.979 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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